molecular formula C6H14Cl2N2 B1404377 (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 887470-87-3

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B1404377
M. Wt: 185.09 g/mol
InChI Key: CTBNEKSAJTWOFM-ILKKLZGPSA-N
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Description

“(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C7H14N2.2ClH . It is also known as 3-Methyl-3,8-diazabicyclo [3.2.1]octane dihydrochloride .


Synthesis Analysis

The synthesis of similar compounds, such as (1S,5S)-6-Oxa-3,8-diazabicyclo [3.2.1]octanes, has been achieved through a polymer-supported stereoselective process involving tandem iminium ion cyclization/nucleophilic addition reactions . Another approach involves a gold-catalysed cascade reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9-4-6-2-3-7(5-9)8-6;;/h6-8H,2-5H2,1H3;2*1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 199.12 .

Scientific Research Applications

Chemical Synthesis and Catalysis 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been employed in various chemical synthesis processes. For instance, it acts as an effective reagent for the chlorination of 3-arylsydnones, converting them into their 4-chloro derivatives (Salmanpoor et al., 2008). DABCO also serves as a catalyst in organic synthesis, offering advantages like high reactivity, eco-friendliness, and non-toxicity, making it suitable for various organic transformations (Baghernejad, 2010).

Molecular Structure Analysis Research has been conducted to understand the molecular structure of 1,4-diazabicyclo[3.2.1]octane. This includes studies comparing its structure to that of nortropane, involving methods like X-ray structural analysis and vibrational analysis of infrared spectrum (Britvin et al., 2017).

Materials Science and Supramolecular Chemistry In the field of materials science, 1,4-diazabicyclo[2.2.2]octane hydrochloride has exhibited unique properties such as strong negative thermal expansion and relaxor ferroelectricity. This is due to its supramolecular patterns, which include hydrogen-bonded H2O molecules and Cl− anions forming honeycomb sheets, leading to proton disorder and shortening of hydrogen bonds (Szafrański, 2013).

Pharmaceutical and Biological Applications DABCO-based compounds have also found applications in the pharmaceutical industry. For example, it has been used as a catalyst in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives (Shirini et al., 2017).

Safety And Hazards

The compound is classified as a GHS07, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care to avoid these potential hazards.

properties

IUPAC Name

(5S)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBNEKSAJTWOFM-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCN[C@@H]1C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 3
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 4
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 5
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 6
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride

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